![molecular formula C17H19NO4 B13514286 5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylicacid](/img/structure/B13514286.png)
5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid is a chemical compound with the molecular formula C16H17NO4. It is often used in organic synthesis and research due to its unique structural properties. The compound features a naphthalene ring, which is a fused pair of benzene rings, and a tert-butoxycarbonyl (Boc) protecting group attached to an amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid typically involves the protection of an amino group using the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The naphthalene-1-carboxylic acid moiety can be introduced through various coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Substituted derivatives at the Boc-protected amino group.
Applications De Recherche Scientifique
5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for the preparation of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for 5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid largely depends on its use and the specific reactions it undergoes. The Boc group serves as a protecting group for the amino functionality, preventing unwanted reactions during synthesis. The naphthalene ring can participate in π-π interactions, which are important in molecular recognition processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-({[(Tert-butoxy)carbonyl]amino}({[(Tert-butoxy)carbonyl]imino})methyl)amino]pentanoic acid
- 5-{(Tert-butoxy)carbonylamino}pentanoic acid
Uniqueness
5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring aromatic systems and in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C17H19NO4 |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-10-11-6-4-8-13-12(11)7-5-9-14(13)15(19)20/h4-9H,10H2,1-3H3,(H,18,21)(H,19,20) |
Clé InChI |
OTSALHAWKUFEJE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=C2C=CC=C(C2=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-[(2,6-dimethylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13514204.png)
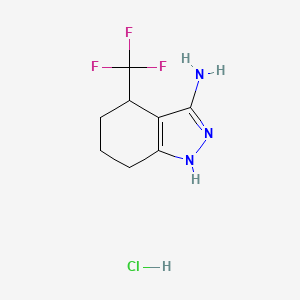

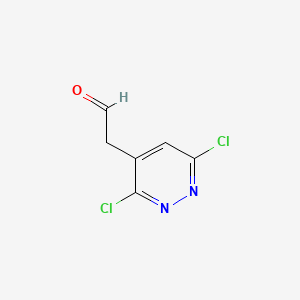

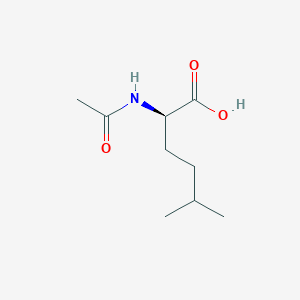
amino}acetic acid hydrochloride](/img/structure/B13514235.png)
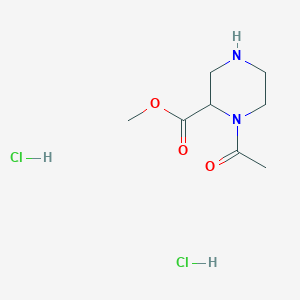
![Pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B13514252.png)

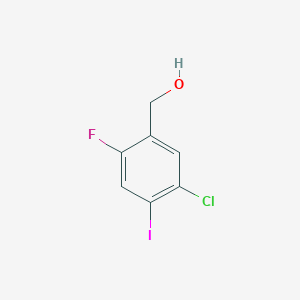
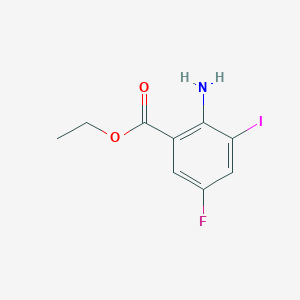
![2-[(Tert-butoxycarbonyl)amino]-5-phenylthiophene-3-carboxylic acid](/img/structure/B13514292.png)
![3-Oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13514294.png)
